2-(1-(4-フルオロフェニル)-4-イソプロピル-7-オキソ-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N-(2-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide” is a derivative of pyridazinone . Pyridazinone is a heterocyclic compound that contains two adjacent nitrogen atoms in a six-membered ring and an oxygen atom at the 3rd position of the ring . It is known for its diverse pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one . The reaction was refluxed for 1 hour, after which the solvent was removed, and the residue was purified by chromatography .Molecular Structure Analysis
The molecular structure of this compound was confirmed by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was also analyzed .Chemical Reactions Analysis
The chemical reactivity of this compound is suggested by a low energy gap shown in the Frontier Molecular Orbital (FMO) analysis . The electrophilicity index points towards the probable biological activity of the compound .Physical and Chemical Properties Analysis
The physiochemical properties of this compound were scrutinized via density functional theory (DFT) and molecular docking analysis . The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .科学的研究の応用
RIPK1阻害における応用
レセプター相互作用性セリン/スレオニンタンパク質キナーゼ1(RIPK1)は、ネクロプトーシスシグナル伝達経路における重要な調節因子であり、複数の炎症性疾患の治療のための魅力的な治療標的と考えられています . この化合物は、RIPK1の潜在的な阻害剤であることが判明しました .
研究では「13c」と呼ばれるこの化合物は、IC50値が59.8 nMと、良好なRIPK1キナーゼ阻害活性を示しました . これは、他のネクロプトーシス調節キナーゼと比較して、RIPK1に対する高い結合親和性を示しました .
“13c”は、ヒトおよびマウス細胞においてTNFα誘発ネクロプトーシスを効果的に阻害し(EC50 = 1.06–4.58 nM)、TSZによって誘発されるRIPK1/RIPK3/MLKL経路のリン酸化を阻害しました . 肝臓ミクロソームアッセイ研究では、「13c」のクリアランス速度と半減期は、それぞれ18.40 mL/min/gおよび75.33分でした .
“13c”は、経口バイオアベイラビリティが59.55%と、許容可能な薬物動態特性を示しました . TNFα誘発全身性炎症反応症候群では、「13c」の前処置は、マウスの低体温症と死亡から効果的に保護しました .
作用機序
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM . It has a higher binding affinity for RIPK1 (Kd = 3.5 nM) compared to other necroptosis regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM) and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome assay studies, the compound’s clearance rate and half-life were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective blocking of necroptosis in cells, thereby potentially alleviating the symptoms of various inflammatory diseases . In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound effectively protected mice from hypothermia and death .
将来の方向性
The wide range of pharmacological activities exhibited by pyridazinone derivatives suggests that this compound and its derivatives should be extensively studied for therapeutic benefits . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .
特性
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-14(2)21-17-12-25-29(16-10-8-15(24)9-11-16)22(17)23(31)28(27-21)13-20(30)26-18-6-4-5-7-19(18)32-3/h4-12,14H,13H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFCGBVIGJOTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。